REACTION_CXSMILES
|
[NH3:1].[C:2]([C:4](=[C:7](SCC)[S:8][CH2:9][CH3:10])[C:5]#[N:6])#[N:3]>C(O)C>[NH2:1][C:7]([S:8][CH2:9][CH3:10])=[C:4]([C:5]#[N:6])[C:2]#[N:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
378 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C#N)=C(SCC)SCC
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 0.5 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mildly exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
warmed the mixture to 38°
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux (ca 55°) for 1.0 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated by distillation of about one liter of solvent
|
Type
|
ADDITION
|
Details
|
To the mixture was added 1.5 liters of ice-water
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled in an ice-bath
|
Type
|
CUSTOM
|
Details
|
The yellow solid was isolated
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(=C(C#N)C#N)SCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 223 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |